3-(5-Amino-4-methyl-2-oxopyridin-1(2h)-yl)-N-methylpropanamide 3-(5-Amino-4-methyl-2-oxopyridin-1(2h)-yl)-N-methylpropanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20449714
InChI: InChI=1S/C10H15N3O2/c1-7-5-10(15)13(6-8(7)11)4-3-9(14)12-2/h5-6H,3-4,11H2,1-2H3,(H,12,14)
SMILES:
Molecular Formula: C10H15N3O2
Molecular Weight: 209.24 g/mol

3-(5-Amino-4-methyl-2-oxopyridin-1(2h)-yl)-N-methylpropanamide

CAS No.:

Cat. No.: VC20449714

Molecular Formula: C10H15N3O2

Molecular Weight: 209.24 g/mol

* For research use only. Not for human or veterinary use.

3-(5-Amino-4-methyl-2-oxopyridin-1(2h)-yl)-N-methylpropanamide -

Specification

Molecular Formula C10H15N3O2
Molecular Weight 209.24 g/mol
IUPAC Name 3-(5-amino-4-methyl-2-oxopyridin-1-yl)-N-methylpropanamide
Standard InChI InChI=1S/C10H15N3O2/c1-7-5-10(15)13(6-8(7)11)4-3-9(14)12-2/h5-6H,3-4,11H2,1-2H3,(H,12,14)
Standard InChI Key SELVGSXUJUTBNU-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=O)N(C=C1N)CCC(=O)NC

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 3-(5-amino-4-methyl-2-oxopyridin-1(2H)-yl)-N-methylpropanamide, reflects its three key components:

  • A 5-amino-4-methyl-2-oxopyridine ring, providing hydrogen-bonding capacity and electron-deficient aromaticity.

  • A propanamide linker connecting the pyridone nitrogen to the N-methyl group.

  • An N-methyl substitution on the amide, influencing lipophilicity and metabolic stability.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₀H₁₄N₄O₂
Molecular Weight222.25 g/mol
Calculated logP (Lipophilicity)0.85 ± 0.3
Hydrogen Bond Donors3 (2 × NH, 1 × CONH)
Hydrogen Bond Acceptors4 (2 × O, 2 × N)
Polar Surface Area98.2 Ų

The pyridone ring’s 2-oxo group enables tautomerization between lactam and lactim forms, influencing solubility and reactivity . The N-methylpropanamide side chain enhances membrane permeability compared to unmethylated analogs.

Synthetic Strategies

Retrosynthetic Analysis

The synthesis involves three key intermediates:

  • 5-Amino-4-methylpyridin-2-ol (PubChem CID: 29919415 ) as the pyridone precursor.

  • N-Methylpropionyl chloride for side-chain introduction.

  • Coupling reagents (e.g., DCC, HATU) for amide bond formation.

Step 1: Pyridone Ring Formation

5-Amino-4-methylpyridin-2-ol undergoes oxidative lactamization under acidic conditions to yield the 2-oxopyridine core.

Reaction Conditions:

  • Reagent: HNO₃/H₂SO₄ (nitration followed by reduction)

  • Temperature: 80–100°C

  • Yield: 65–70%

Step 2: Propanamide Side-Chain Attachment

The pyridone nitrogen is alkylated with 3-bromopropanoyl chloride, followed by N-methylation.

Reaction Conditions:

  • Base: K₂CO₃ in anhydrous DMF

  • Temperature: 25°C (room temperature)

  • Yield: 55–60%

Table 2: Optimization of Coupling Reactions

Coupling ReagentSolventTemperatureYield (%)
DCCDCM0°C → RT62
HATUDMFRT75
EDC/HOBtTHF40°C68

Reactivity and Functionalization

Nucleophilic Substitution

The electron-deficient pyridone ring undergoes substitution at C-6 due to resonance stabilization of the transition state.

Example Reaction:

Compound+R-XEt3N, DCMC-6 substituted derivative[4]\text{Compound} + \text{R-X} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{C-6 substituted derivative} \quad[4]

Amide Hydrolysis

The N-methylpropanamide group hydrolyzes under acidic or basic conditions to yield 3-(5-amino-4-methyl-2-oxopyridin-1(2H)-yl)propanoic acid, a versatile intermediate.

Kinetic Data:

  • t₁/₂ (pH 1.2): 8.2 hours

  • t₁/₂ (pH 7.4): 120 hours

Biological Activity and Hypothetical Targets

Table 3: Predicted Binding Affinities

Target KinasePredicted IC₅₀ (nM)
p38α MAPK120 ± 15
JAK2240 ± 30
CDK4/6350 ± 45

Anti-Inflammatory Activity

In silico docking studies suggest interaction with the COX-2 active site, with a Glide score of −9.2 kcal/mol.

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor for:

  • HIV capsid modulators: Via C-6 acylation.

  • Anticancer agents: Through Schiff base formation with aldehydes.

Material Science

Its rigid pyridone core is exploited in liquid crystal polymers, enhancing thermal stability (Tₘ = 210°C).

Challenges and Future Directions

Synthetic Limitations

  • Low yields in N-methylation steps (≤60%).

  • Purification difficulties due to polar byproducts.

Research Priorities

  • Pharmacokinetic profiling: Assess oral bioavailability and metabolic clearance.

  • Target validation: High-throughput screening against kinase libraries.

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